Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate
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Overview
Description
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₉H₁₀NNaO₃S. It is a sodium salt of a sulfinic acid derivative and is used in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. The process may include additional purification steps such as crystallization or recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with sodium sulfinates include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from reactions involving this compound include sulfonic acids, thiols, sulfides, and various substituted derivatives .
Scientific Research Applications
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in biochemical studies to investigate the role of sulfinates in biological systems.
Mechanism of Action
The mechanism of action of sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-methoxybenzenesulfinate
- Sodium 4-chlorobenzenesulfinate
- Sodium 4-nitrobenzenesulfinate
Uniqueness
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is unique due to its dimethylcarbamoyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain organosulfur compounds that are not easily accessible using other sulfinates .
Biological Activity
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is an organosulfur compound with significant biological implications. Its unique structure and properties make it a subject of interest in various fields, particularly in biochemistry and pharmacology. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀NNaO₃S
- Appearance : White to off-white powder
- Solubility : Highly soluble in water
The compound features a trifluoromethyl group , which is known to influence enzyme activity and protein binding. This electron-withdrawing group enhances the compound's reactivity, making it valuable for drug development and biochemical research.
Enzyme Interaction
Research indicates that this compound interacts with various enzymes, potentially modulating their activities. The trifluoromethyl group alters the electronic environment around the molecule, which can affect enzyme kinetics and substrate binding. This property is particularly relevant in the context of drug design, where modifying the pharmacokinetic profiles of existing drugs could lead to improved therapeutic outcomes.
Case Studies
- Antimicrobial Activity :
- Antioxidant Properties :
- Toxicological Studies :
Synthesis Methods
This compound can be synthesized through several methods:
- Reaction with Sodium Sulfite : A common synthesis route involves reacting 4-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions. This method allows for precise control over reaction parameters to yield high-purity products.
- Alternative Routes : Other synthetic pathways include using aryl bromides with sulfur dioxide surrogates, demonstrating versatility in production methods.
Applications
The compound's biological activity lends itself to various applications:
- Pharmaceutical Development : Its ability to modify enzyme activity makes it a candidate for developing new therapeutic agents aimed at treating infections or metabolic disorders.
- Biochemical Research : this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions, contributing to a better understanding of biochemical pathways .
Properties
Molecular Formula |
C9H10NNaO3S |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
sodium;4-(dimethylcarbamoyl)benzenesulfinate |
InChI |
InChI=1S/C9H11NO3S.Na/c1-10(2)9(11)7-3-5-8(6-4-7)14(12)13;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
BDFWOUOEHBTUDY-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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